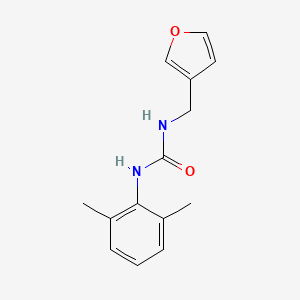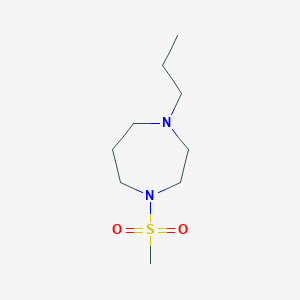
1-Methylsulfonyl-4-propyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-4-propyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known to exhibit a range of biochemical and physiological effects and is considered to be a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 1-Methylsulfonyl-4-propyl-1,4-diazepane is not well-understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter receptor in the brain. The compound is thought to enhance the activity of the receptor, leading to an increase in inhibitory neurotransmitter activity.
Biochemical and Physiological Effects:
1-Methylsulfonyl-4-propyl-1,4-diazepane has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of seizures. Additionally, the compound has been shown to have a sedative effect, which may make it useful in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methylsulfonyl-4-propyl-1,4-diazepane is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various laboratory experiments. Additionally, the synthesis method for the compound is well-established, making it easy to obtain. However, one of the limitations of the compound is that its mechanism of action is not well-understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-Methylsulfonyl-4-propyl-1,4-diazepane. One area of research could be to further elucidate the compound's mechanism of action. Additionally, the compound could be studied for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety disorders. Another area of research could be to investigate the potential side effects of the compound and to determine its safety profile. Finally, the compound could be further modified to enhance its activity and selectivity, making it a more effective candidate for use in various laboratory experiments.
Synthesemethoden
The synthesis of 1-Methylsulfonyl-4-propyl-1,4-diazepane involves the reaction of 4-chlorobutyronitrile with sodium hydride in the presence of dimethyl sulfoxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product. The synthesis method has been well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonyl-4-propyl-1,4-diazepane has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. It has been used in studies related to anxiety, depression, and seizures. The compound has also been studied for its potential use in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-propyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-3-5-10-6-4-7-11(9-8-10)14(2,12)13/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNLEHMJWLJPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

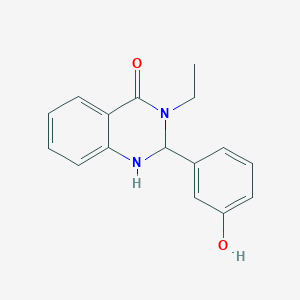
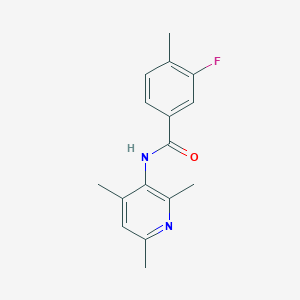

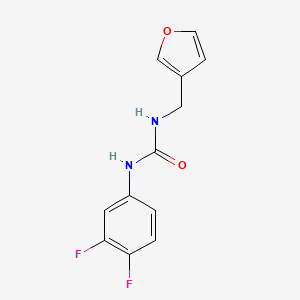
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)

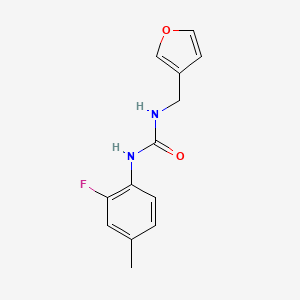


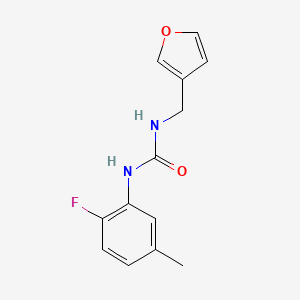

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
